Gymnasterkoreayne F

Description

Overview of Polyacetylenes from Terrestrial Plants

Polyacetylenes are widely distributed in the plant kingdom, with over 1,400 different compounds identified from higher plants. lth.se They are particularly abundant in the plant families Apiaceae (carrot family), Araliaceae (ginseng family), and Asteraceae (sunflower family). lth.semdpi.comresearchgate.net Sporadic occurrences have also been noted in at least 21 other plant families. lth.seresearchgate.net

The biosynthesis of most plant polyacetylenes originates from unsaturated fatty acids, primarily oleic acid and linoleic acid. lth.seresearchgate.net A key step in their formation is the introduction of a triple bond, often initiated by enzymes known as FAD2 (Fatty Acid Desaturase 2) variants, which can catalyze acetylenation reactions. oup.com The crepenynate (B1232503) pathway is a major biosynthetic route, starting with the conversion of linoleic acid to crepenynic acid. mdpi.comresearchgate.net Further enzymatic modifications such as desaturation, oxidation, and chain-length alteration lead to the vast structural diversity observed in this class of compounds. lth.semdpi.com

Many polyacetylenes serve as natural pesticides, exhibiting potent antifungal, antibacterial, and allergenic properties that contribute to plant defense mechanisms. lth.seoup.com

Significance of Gymnaster koraiensis as a Source of Bioactive Metabolites

Gymnaster koraiensis (Nakai) Kitamura, also known by its synonym Aster koraiensis, is a perennial herb endemic to Korea. acs.orgacs.orgnih.gov In traditional Korean medicine, this plant has been utilized for treating various inflammatory conditions. nih.gov Phytochemical investigations have revealed that G. koraiensis is a rich repository of diverse bioactive secondary metabolites. nih.govresearchgate.net

The chemical constituents isolated from this plant are not limited to a single class of compounds. They include a wide array of molecules with potential pharmacological applications. nih.govresearchgate.netresearchgate.net The primary classes of bioactive compounds identified in G. koraiensis are detailed in the table below.

| Class of Bioactive Compound | Examples from Gymnaster koraiensis |

| Polyacetylenes | Gymnasterkoreaynes A-G, Gymnasterkoreasides A and B nih.govpharm.or.jpjst.go.jp |

| Sesquiterpenoids | Eudesmane-type sesquiterpene glycosides researchgate.netsemanticscholar.org |

| Triterpenoids | Astersaponin I researchgate.net |

| Flavonoids | Apigenin and its glycosides researchgate.netsemanticscholar.org |

| Caffeoylquinic Acids | 3,5-di-O-caffeoylquinic acid researchgate.net |

| Benzofurans | Benzofuran derivatives researchgate.netresearchgate.net |

The presence of such a wide spectrum of bioactive compounds underscores the significance of Gymnaster koraiensis as a valuable source for natural product research and drug discovery. The polyacetylenes from this plant, in particular, have garnered attention for their notable cytotoxic activities. acs.orgacs.org

Introduction to Gymnasterkoreayne F within the Polyacetylene Class

This compound is a specific polyacetylene that was first isolated from the roots of Gymnaster koraiensis. acs.orgnih.gov Its discovery was the result of bioassay-guided fractionation aimed at identifying cytotoxic constituents from the plant. acs.orgnih.gov

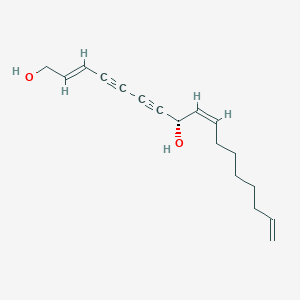

Structurally, this compound is a linear diacetylene. nih.govacs.org Its chemical structure was determined through spectroscopic methods and has been identified as (8S)-2,9,16-heptadecatrien-4,6-diyn-1,8-diol. acs.org It is part of the C17-polyacetylene group, which is common in the Asteraceae family. mdpi.com this compound is structurally related to other well-known bioactive polyacetylenes such as falcarinol, panaxynol, panaxydiol, and panaxytriol, sharing a common aliphatic backbone with characteristic diyne (two triple bonds) functionality. acs.orgnih.govacs.org

Initial biological screening revealed that this compound exhibits cytotoxic activity. acs.orgnih.gov In studies using the L1210 murine leukemia cell line, it was found to be potently cytotoxic, although less so than some of its sister compounds like Gymnasterkoreayne C. acs.orgacs.orgmdpi.com This activity highlights its potential as a lead compound in cancer research.

Below is a table summarizing the key chemical information for this compound.

| Attribute | Details | Reference(s) |

| Compound Name | This compound | nih.govreference.md |

| Systematic Name | (2E,8S,9Z)-heptadeca-2,9,16-trien-4,6-diyne-1,8-diol | nih.gov |

| Molecular Formula | C₁₇H₂₂O₂ | nih.gov |

| Natural Source | Roots of Gymnaster koraiensis | acs.orgnih.gov |

| Compound Class | Polyacetylene (linear diacetylene) | nih.govacs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H22O2 |

|---|---|

Molecular Weight |

258.35 g/mol |

IUPAC Name |

(2E,8S,9Z)-heptadeca-2,9,16-trien-4,6-diyne-1,8-diol |

InChI |

InChI=1S/C17H22O2/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18/h2,10-11,13-14,17-19H,1,3-6,8,16H2/b13-10+,14-11-/t17-/m0/s1 |

InChI Key |

UOQDNDFAPLNEJQ-RZTJKQGCSA-N |

Isomeric SMILES |

C=CCCCCC/C=C\[C@@H](C#CC#C/C=C/CO)O |

Canonical SMILES |

C=CCCCCCC=CC(C#CC#CC=CCO)O |

Synonyms |

gymnasterkoreayne F |

Origin of Product |

United States |

Isolation and Chromatographic Purification of Gymnasterkoreayne F

Plant Source and Geographic Origin of Gymnaster koraiensis

Gymnasterkoreayne F is derived from Gymnaster koraiensis (Nakai) Kitamura, a herbaceous perennial plant belonging to the Asteraceae family. nih.govmdpi.com This plant is also known by its synonym, Aster koraiensis Nakai. nih.gov

Gymnaster koraiensis is an endemic species to Korea. nih.govpharm.or.jp Its natural distribution ranges from Jeju Island to the southern parts of Gangwon-do Province. nih.gov For the specific isolation of this compound, the plant material, specifically the roots, was collected in Pyeongchang, Gangwon-Do, Korea. nih.gov

Extraction Methodologies from Natural Matrices

The initial step in isolating this compound involves the extraction of chemical constituents from the roots of Gymnaster koraiensis. This process is designed to efficiently remove a broad spectrum of compounds from the plant matrix.

The dried and powdered roots of the plant are subjected to solvent extraction. capes.gov.br Methanol (B129727) is a commonly used solvent for this purpose due to its ability to extract a wide range of polar and moderately nonpolar compounds. researchgate.net The crude methanolic extract is then concentrated to yield a residue.

This residue undergoes a systematic solvent partitioning process to separate compounds based on their polarity. The extract is suspended in a mixture of hexane (B92381) and aqueous methanol (typically around 85-90% methanol). This separates highly nonpolar compounds into the hexane layer, while a wide array of other compounds, including polyacetylenes, remain in the aqueous methanol fraction. The aqueous methanol layer is subsequently diluted with water and partitioned against chloroform (B151607). This step serves to isolate compounds of intermediate polarity, such as this compound, into the chloroform fraction, leaving more polar compounds in the aqueous layer. capes.gov.br

Advanced Chromatographic Separation Techniques

Following extraction and partitioning, the chloroform-soluble fraction, which is enriched with polyacetylenes, is subjected to a series of chromatographic separations to isolate individual compounds.

The first major purification step involves normal-phase column chromatography. This technique separates compounds based on their polarity, utilizing a polar stationary phase and a non-polar mobile phase. capes.gov.br

The chloroform fraction is applied to a silica (B1680970) gel column, a highly polar stationary phase. The separation is achieved by eluting the column with a gradient of non-polar to more polar solvents. A common solvent system for this purpose is a mixture of hexane and ethyl acetate (B1210297), with the proportion of ethyl acetate being gradually increased. This gradient elution causes compounds to move down the column at different rates depending on their affinity for the silica gel. Less polar compounds elute first with the lower polarity mobile phase, while more polar compounds are retained longer and require a higher concentration of the more polar solvent (ethyl acetate) for elution. The process is monitored by techniques such as Thin-Layer Chromatography (TLC) to identify and combine fractions containing similar compounds.

| Table 1: Normal-Phase Column Chromatography Parameters | |

| Stationary Phase | Silica Gel |

| Mobile Phase | Hexane-Ethyl Acetate (Gradient Elution) |

| Fraction Monitored By | Thin-Layer Chromatography (TLC) |

Fractions obtained from normal-phase chromatography that show the presence of target compounds are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC is a high-resolution separation technique that employs a non-polar stationary phase and a polar mobile phase. capes.gov.br

For the final purification of this compound, an octadecyl-silylated (ODS or C18) silica gel column is typically used. capes.gov.brresearchgate.net This non-polar stationary phase retains compounds based on their hydrophobicity. The mobile phase consists of a mixture of polar solvents, commonly methanol and water. pharm.or.jp By using a specific isocratic (constant composition) or gradient mixture of these solvents, fine separation of closely related compounds can be achieved. This compound is eluted from the column and collected as a pure isolate. The detection is often carried out using a UV detector, as the conjugated ene-diyne chromophore in this compound absorbs UV light at specific wavelengths. pharm.or.jp

| Table 2: Reversed-Phase HPLC Parameters for this compound Purification | |

| Stationary Phase | ODS (C18) Column |

| Mobile Phase | Methanol-Water mixture |

| Detection | UV Spectrophotometry |

Elucidation of Gymnasterkoreayne F Stereochemical and Planar Structure

Spectroscopic Characterization Techniques

The initial step in deciphering the structure of Gymnasterkoreayne F involved a comprehensive analysis using modern spectroscopic methods. These techniques provide detailed information about the molecule's connectivity and atomic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in piecing together the carbon-hydrogen framework of this compound. Through a series of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, scientists were able to map out the connectivity of the atoms.

The ¹H NMR spectrum revealed the presence of olefinic, allylic, and other protons, while the ¹³C NMR spectrum identified the carbon skeleton, including the characteristic signals of the diyne functionality. The planar structure was further confirmed by two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), which establish proton-proton and proton-carbon connectivities over two to three bonds.

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 1 | 17.9 | 1.09 (t, 7.5) |

| 2 | 144.1 | 6.11 (dt, 15.7, 1.5) |

| 3 | 111.4 | 5.77 (dt, 15.7, 6.8) |

| 4 | 75.8 | - |

| 5 | 65.9 | - |

| 6 | 79.8 | - |

| 7 | 69.8 | - |

| 8 | 63.6 | 5.32 (d, 9.8) |

| 9 | 110.1 | 5.62 (dd, 10.8, 9.8) |

| 10 | 151.8 | 6.38 (dt, 10.8, 7.5) |

| 11 | 29.2 | 2.18 (m) |

| 12 | 28.9 | 1.40 (m) |

| 13 | 28.9 | 1.40 (m) |

| 14 | 28.9 | 1.40 (m) |

| 15 | 33.7 | 2.04 (q, 6.8) |

| 16 | 139.1 | 5.81 (ddt, 17.1, 10.2, 6.8) |

| 17 | 114.2 | 4.99 (d, 17.1), 4.93 (d, 10.2) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

To ascertain the exact elemental composition of this compound, high-resolution mass spectrometry (HRMS) was employed. This powerful analytical technique measures the mass-to-charge ratio of an ion with very high precision, allowing for the determination of its molecular formula.

The HRMS analysis of this compound yielded a molecular ion peak that corresponded to a specific elemental composition, thereby confirming the molecular formula deduced from the NMR data. This step is critical to ensure the correct atomic makeup of the compound before proceeding to determine its stereochemistry.

| Technique | Measured m/z | Calculated m/z | Molecular Formula |

|---|---|---|---|

| HREIMS | 258.1619 | 258.1620 | C₁₇H₂₂O₂ |

Determination of Absolute Configuration

With the planar structure established, the next challenge was to determine the absolute configuration of the chiral centers in this compound. This involves assigning the spatial arrangement of the substituents around each stereocenter.

Chiral Derivatization Strategies (e.g., Mosher's Method)

The absolute configuration of the stereocenter at the C-8 position in this compound was successfully determined using the modified Mosher's method. mdpi.com This technique involves the chemical conversion of the chiral alcohol into two diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage in the two diastereomers, the absolute stereochemistry of the alcohol can be deduced. This analysis for this compound led to the assignment of the S configuration at the C-8 position. mdpi.com

Corroboration through Enantioselective Total Synthesis

The assignment of the absolute configuration was unequivocally confirmed through the first enantioselective total synthesis of (+)-Gymnasterkoreayne F in 2005. The synthesis commenced from a known chiral starting material, (+)-2,3-O-isopropylidene-l-threitol, which set the stereochemistry of the final product.

The successful synthesis of a molecule with identical spectroscopic and chiroptical properties to the natural (+)-Gymnasterkoreayne F confirmed the absolute configuration as (2E,8S,Z). This synthetic achievement not only provided ultimate proof of the structure but also opened avenues for the preparation of larger quantities of the compound for further biological evaluation.

Synthetic Endeavors and Access to Gymnasterkoreayne F Analogs

Total Synthesis Strategies for Enantiomerically Pure Gymnasterkoreayne F

The absolute stereochemistry of this compound was determined to be (2E,8S,Z) through its first enantioselective total synthesis. This initial synthesis and subsequent strategies have relied on careful planning to control the stereocenters and construct the characteristic polyacetylene chain.

The first total synthesis of (+)-Gymnasterkoreayne F, accomplished by Carpita et al., utilized a chiral pool approach to establish the key stereocenter at C-8. researchgate.net This strategy leverages naturally occurring, enantiomerically pure small molecules as starting materials, thereby embedding the desired stereochemistry from the outset.

The selected chiral precursor was (+)-2,3-O-isopropylidene-L-threitol. This starting material provides the foundation for the C-8 stereocenter of the target molecule. researchgate.net The use of such a readily available chiral building block is a common and efficient strategy in the asymmetric synthesis of natural products.

A critical step in the synthesis of this compound and other polyacetylenes is the construction of the conjugated diyne system. The Cadiot-Chodkiewicz coupling is a powerful and widely used method for this purpose. This reaction involves the copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne to form an unsymmetrical 1,3-diyne. jst.go.jpnih.gov

In the synthesis of (+)-Gymnasterkoreayne F, a Cadiot-Chodkiewicz coupling was employed to connect two key fragments, ultimately forming the C4-C7 diyne unit of the molecule. researchgate.net This transformation is highly effective for creating the core structure of the polyacetylene chain. The reaction typically proceeds in the presence of a copper(I) salt, such as cuprous chloride or bromide, and a base. nih.gov The selectivity and efficiency of this reaction have made it a cornerstone in the synthesis of numerous biologically active polyacetylenes. jst.go.jpacs.org

Preparation and Characterization of this compound Derivatives and Analogs

To understand the structural features crucial for the biological activity of this compound and to explore the potential for enhanced therapeutic properties, researchers have synthesized and evaluated a range of derivatives and analogs.

Structure-activity relationship (SAR) studies have been conducted by synthesizing derivatives of gymnasterkoreaynes to evaluate their cancer chemopreventive activities. nih.gov These studies involve systematic modifications of the parent structure to identify key functional groups and stereochemical elements that influence biological potency.

One such study focused on the synthesis of diyne triols based on the gymnasterkoreayne scaffold. By varying the stereochemistry and substitution patterns, researchers aimed to discover compounds with improved activity. nih.gov For instance, the cytotoxicity of this compound has been compared to its (8R)-isomer, revealing that the naturally occurring (8S)-configuration is more cytotoxic against the HL-60 leukemia cell line. mdpi.com This highlights the importance of the stereochemistry at the C-8 position for its biological function.

The general approach to creating these analogs often involves the same key reactions used in the total synthesis, such as the Cadiot-Chodkiewicz coupling, allowing for the modular assembly of different building blocks to generate a library of related compounds. The characterization of these new molecules relies on standard spectroscopic techniques, including NMR and mass spectrometry, to confirm their structures.

The synthesis of stereoisomers of this compound and related polyacetylenes has been a key area of investigation to confirm the absolute configuration of the natural products and to conduct SAR studies. The synthesis of both (+)-Gymnasterkoreayne F and its enantiomer was achieved in a seven-step route, which solidified the assignment of the absolute configuration of the natural product. researchgate.netacs.org

Furthermore, the synthesis of other members of the gymnasterkoreayne family, such as Gymnasterkoreayne G, has been pursued. researchgate.net These efforts often involve the development of general synthetic methods that can be adapted to produce various stereoisomers. For example, the synthesis of two enantiomerically pure diastereomers of a heptadeca-9(Z),16-dien-4,6-diyne-2,3,8-triol, one of which was expected to be either natural (+)-Gymnasterkoreayne G or its enantiomer, demonstrates the strategies employed to access stereochemically complex polyacetylenes. researchgate.net These syntheses provide valuable insights into the stereochemical requirements for the biological activities of this class of compounds.

Pharmacological Investigations of Gymnasterkoreayne F Biological Activities

Modulatory Effects on Osteoclastogenesis and Bone Resorption

Osteoclasts, the primary cells responsible for bone resorption, are crucial for maintaining skeletal homeostasis. However, their excessive activity can lead to pathological bone loss in conditions like osteoporosis and rheumatoid arthritis. nih.gov Gymnasterkoreayne F has been identified as a significant inhibitor of osteoclast formation and function. nih.gov

Inhibition of Osteoclast Differentiation in Primary Cell Cultures

Research has demonstrated that this compound effectively inhibits the differentiation of osteoclasts from their precursor cells, primary bone marrow-derived macrophages (BMMs), in a dose-dependent manner. researchgate.netnih.gov When BMMs are stimulated with Receptor Activator of Nuclear Factor kappa-B ligand (RANKL), they differentiate into mature, multinucleated osteoclasts. The presence of this compound in these cultures significantly curtails this process. nih.gov This inhibitory effect is visually confirmed by a reduction in the number of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells, a key characteristic of mature osteoclasts. researchgate.netmdpi.com

| Cell Type | Treatment | Outcome |

| Bone Marrow-Derived Macrophages (BMMs) | This compound | Dose-dependent inhibition of osteoclast differentiation. researchgate.netnih.gov |

| BMMs stimulated with RANKL | This compound | Reduction in TRAP-positive multinucleated cells. researchgate.netmdpi.com |

Downregulation of Key Osteoclastogenic Transcription Factors (e.g., NFATc1)

A pivotal mechanism underlying the inhibitory effect of this compound on osteoclastogenesis is its ability to suppress the expression of the master transcription factor, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). researchgate.netnih.gov NFATc1 is indispensable for RANKL-induced osteoclast differentiation. mdpi.com By downregulating NFATc1, this compound consequently reduces the expression of downstream osteoclast-specific genes, such as Cathepsin K and TRAP, which are essential for bone resorption. researchgate.netnih.gov

| Transcription Factor | Effect of this compound | Consequence |

| NFATc1 | Suppression of expression. researchgate.netnih.gov | Decreased levels of osteoclastogenic markers like Cathepsin K and TRAP. researchgate.netnih.gov |

Attenuation of Osteoclast Fusion Mechanisms (e.g., DC-STAMP Expression)

The formation of large, multinucleated osteoclasts requires the fusion of pre-osteoclast cells, a process mediated by specific cell surface proteins. This compound has been shown to interfere with this critical step by attenuating the gene expression of Dendritic Cell-Specific Transmembrane Protein (DC-STAMP). researchgate.netnih.gov DC-STAMP is an essential molecule for osteoclast cell-cell fusion. researchgate.net By reducing DC-STAMP expression, this compound effectively abolishes the fusion of pre-osteoclasts induced by various stimuli, including RANKL, lipopolysaccharide (LPS), and tumor necrosis factor-alpha (TNF-α). researchgate.netnih.gov

| Fusion-Related Molecule | Effect of this compound | Functional Impact |

| DC-STAMP | Attenuated gene expression. researchgate.netnih.gov | Abolished pre-osteoclast fusion. researchgate.netnih.gov |

Impairment of Actin Ring Formation and Cytoskeletal Dynamics in Osteoclasts

For osteoclasts to resorb bone, they must form a specialized, actin-rich sealing zone at the cell periphery, known as the actin ring. nih.gov This structure is crucial for the cell to adhere to the bone surface and create a sealed compartment for resorption. This compound has been found to inhibit the bone resorptive activity of differentiated osteoclasts by blocking RANKL-induced actin ring formation. researchgate.netnih.gov This disruption of cytoskeletal organization is associated with a significant decrease in the induction of β3 integrin expression, a key regulator of osteoclast cytoskeletal function. nih.gov

| Cytoskeletal Structure | Effect of this compound | Associated Molecular Change |

| Actin Ring | Inhibition of formation. researchgate.netnih.gov | Significant decrease in β3 integrin expression. nih.gov |

In Vitro Bone Resorptive Activity Assessments

The culmination of this compound's inhibitory effects on osteoclast differentiation, fusion, and cytoskeletal organization is a marked reduction in their bone-resorbing capacity. In vitro assays, where osteoclasts are cultured on bone-mimicking substrates, have confirmed that this compound significantly inhibits the bone resorptive activity of mature osteoclasts. researchgate.netnih.gov

| Assay | Finding |

| In Vitro Bone Resorption Assay | This compound inhibits the bone resorptive activity of differentiated osteoclasts. researchgate.netnih.gov |

Cytotoxic and Anti-proliferative Effects in Cancer Cell Lines

In addition to its effects on bone cells, the broader family of gymnasterkoreaynes has been investigated for cytotoxic activities. researchgate.net While specific data focusing solely on the cytotoxic and anti-proliferative effects of this compound on a wide range of cancer cell lines is still emerging, related polyacetylenes from Gymnaster koraiensis have demonstrated significant cytotoxicity against murine leukemia L1210 tumor cells. researchgate.net Further research is needed to fully characterize the anti-cancer potential of this compound across various human cancer cell lines.

In Vitro Cytotoxicity against Murine Leukemia Cell Models

The initial discovery and isolation of this compound were guided by its cytotoxic properties. nih.gov Bioassay-guided fractionation of extracts from the roots of Gymnaster koraiensis utilized the murine leukemia L1210 tumor cell line to identify and isolate cytotoxic constituents. nih.govmdpi.com

Subsequent studies categorized this compound as one of several cytotoxic polyacetylenes from the plant, including (3S,8S)-dehydrofalcarindiol, gymnasterkoreayne C, and others. mdpi.com While some related compounds showed higher potency, this compound demonstrated notable cytotoxic activity against L1210 cells, with reported median effective dose (ED₅₀) values ranging from 3.1 to 10.4 μg/mL. mdpi.com This places it among the bioactive polyacetylenes with potential for further investigation in cancer research.

Table 1: Cytotoxicity of Polyacetylenes from Gymnaster koraiensis against L1210 Murine Leukemia Cells

| Compound | ED₅₀ (μg/mL) |

|---|---|

| Gymnasterkoreayne C | 0.12 |

| (3S,8S)-dehydrofalcarindiol | 2.1 |

| This compound | 3.1–10.4 |

Cytotoxicity Spectrum against Human Cancer Cell Lines (e.g., HeLa, MCF-7)

The cytotoxic potential of this compound has been assessed against a broad spectrum of human cancer cell lines through its evaluation in the National Cancer Institute's (NCI) 60-cell line panel. mdpi.com The naturally occurring (8S)-isomer of this compound exhibited modest cytotoxicity across the full panel, with a mean-graph midpoint (MG–MID) Log GI₅₀ (logarithm of the concentration causing 50% growth inhibition) value of –4.44. mdpi.com

Its activity was more pronounced against certain cell lines. For instance, in the human leukemia cell line HL-60, this compound showed a Log GI₅₀ value of –5.44. mdpi.com While the compound was tested against the comprehensive NCI-60 panel, which typically includes cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), specific cytotoxicity values for these individual cell lines are not detailed in the primary literature reviewed. mdpi.comsemanticscholar.org

Comparative Analysis with Related Polyacetylenes and Established Cytotoxic Agents

Comparative studies highlight the structural and stereochemical nuances that influence the cytotoxic activity of polyacetylenes. This compound is structurally related to other known cytotoxic polyacetylenes like falcarinol, panaxynol, and panaxytriol. nih.gov

Within the Gymnaster koraiensis extract, this compound's cytotoxicity is moderate compared to its structural relatives. For example, Gymnasterkoreayne C, with an ED₅₀ of 0.12 μg/mL against L1210 cells, is significantly more potent. mdpi.com

Table 2: Comparative Cytotoxicity (Log GI₅₀) of this compound Isomers

| Isomer | Full-Panel MG–MID (NCI-60) | HL-60 Leukemia Cells |

|---|---|---|

| (8S)-Gymnasterkoreayne F (Natural) | –4.44 | –5.44 |

Antioxidant and Cellular Protective Activities

While extracts from Gymnaster koraiensis have demonstrated significant antioxidant and cellular protective effects, detailed investigations have attributed these properties primarily to other constituents within the plant, rather than to this compound itself.

Mitigation of Oxidative Stress in Hepatocellular Systems

Studies on fractions of Gymnaster koraiensis have shown protective effects against oxidative stress in liver cells. For example, the ethyl acetate (B1210297) and hexane (B92381) fractions protected HepG2 human liver cancer cells from damage induced by agents like tert-butyl hydroperoxide (t-BHP) and acetaminophen. nih.govresearchgate.net However, the hepatoprotective activity of the hexane fraction has been specifically linked to Gymnasterkoreayne B, which was found to induce a variety of detoxification enzymes. mdpi.comnih.govresearchgate.net Similarly, the protective effects of the ethyl acetate fraction were primarily attributed to its major component, 3,5-di-O-caffeoylquinic acid. nih.govresearchgate.net There is no direct evidence in the reviewed literature to suggest that this compound is a primary contributor to the mitigation of oxidative stress in hepatocellular systems.

Free Radical Scavenging and Antioxidant Defense Enhancement

The general class of C17 and C18 acetylenic oxylipins can activate the Keap1-Nrf2 signaling pathway, which is crucial for regulating a range of antioxidant and cytoprotective enzymes. mdpi.com This pathway is a key mechanism for cellular defense against oxidative stress. However, specific studies on the antioxidant effects of Gymnaster koraiensis extracts have identified compounds other than this compound as the principal active agents. The strong free-radical scavenging activity observed in the ethyl acetate fraction was demonstrated to be primarily caused by 3,5-di-O-caffeoylquinic acid. nih.gov Research focusing on the induction of antioxidant defense enzymes like NAD(P)H:quinone oxidoreductase (NQO1) and heme-oxygenase-1 has identified Gymnasterkoreayne B as a novel inducer of these protective systems. nih.gov

Glutathione (B108866) Level Restoration Mechanisms

Glutathione (GSH) is a critical component of the cellular antioxidant defense system. Depletion of GSH is a hallmark of oxidative damage. Studies investigating extracts of Gymnaster koraiensis have shown they can ameliorate reductions in GSH levels caused by toxins. nih.govresearchgate.net Specifically, pre-treatment of HepG2 cells with Gymnasterkoreayne B was found to accelerate the production of glutathione and protect cells from cytotoxicity. nih.govresearchgate.net Gymnasterkoreayne B induces the expression of glutathione reductase, an enzyme essential for regenerating GSH. mdpi.comnih.gov The ability to restore glutathione levels in response to oxidative challenge in Gymnaster koraiensis extracts is therefore primarily attributed to Gymnasterkoreayne B and 3,5-di-O-caffeoylquinic acid, with no specific role detailed for this compound in this mechanism. nih.gov

Chemopreventive Research and Cellular Pathways of this compound

This compound, a polyacetylene compound isolated from Gymnaster koraiensis, has been the subject of pharmacological investigations exploring its potential as a chemopreventive agent. acs.orgnih.govresearchgate.net Research into its biological activities has focused on understanding how its chemical structure influences its efficacy and the specific cellular pathways it modulates to exert protective effects against cancer development. researchgate.netnih.gov

Structure-Activity Relationships for Chemopreventive Efficacy

The effectiveness of polyacetylenes, including this compound, is intrinsically linked to their chemical structures. nih.gov Structure-activity relationship (SAR) studies on gymnasterkoreayne derivatives and related polyacetylenes have provided critical insights into the features necessary for their cytotoxic and chemopreventive actions. acs.orgnih.govjst.go.jp

Key structural determinants for the bioactivity of this class of compounds include:

The Diyne Moiety : The conjugated diacetylene (diyne) functionality is considered essential for the biological activity of these compounds. nih.gov This feature renders the molecule highly reactive, particularly towards biological nucleophiles like proteins, which is a crucial aspect of its mechanism of action. nih.gov

Stereochemistry : The three-dimensional arrangement of atoms is critical for cytotoxic potency. The naturally occurring (8S)-isomer of this compound demonstrates greater cytotoxicity compared to its synthetic (8R)-isomer. nih.govmdpi.com For instance, in the HL-60 leukemia cell line, the natural (8S)-Gymnasterkoreayne F exhibited a Log GI50 value of -5.44, whereas its (8R)-enantiomer had a less potent value of -4.95. mdpi.com This highlights the importance of the specific stereochemistry at chiral centers for the cytotoxic effects of C17 acetylenic oxylipins. nih.gov

Chain Length and Terminal Groups : SAR studies on related polyacetylenes reveal that chain length significantly impacts chemopreventive activity. nih.gov Longer chain lengths have been associated with better induction of NAD(P)H: quinone oxidoreductase 1 (NQO-1), a key phase II enzyme. nih.gov Furthermore, the presence of a terminal double bond (vinyl group) near the diyne moiety appears to enhance the cytotoxicity of polyacetylenes from G. koraiensis against tumor cells. mdpi.com

Table 1: Structure-Activity Relationship Findings for this compound and Related Polyacetylenes

| Structural Feature | Observation | Impact on Bioactivity | Citation |

|---|---|---|---|

| Diyne Moiety | Essential for activity in gymnasterkoreayne derivatives. | Confers reactivity towards biological molecules, crucial for chemopreventive effect. | nih.gov |

| Stereochemistry at C-8 | The natural (8S)-isomer of this compound is more cytotoxic than the synthetic (8R)-isomer. | Specific stereoconfiguration is important for potent cytotoxicity. | nih.govmdpi.com |

| Chain Length | Longer chains in synthetic diyne triol derivatives showed better NQO-1 induction. | Influences the degree of phase II enzyme induction. | nih.gov |

| Terminal Vinyl Group | Presence of a terminal double bond enhances cytotoxicity. | Increases potency against tumor cell lines. | mdpi.com |

Activation of Nrf2 Signaling and Induction of Phase II Enzymes (e.g., NQO-1)

A primary mechanism underlying the chemopreventive effects of many polyacetylenes is the activation of the Keap1-Nrf2 signaling pathway. nih.govresearchgate.net This pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, controlling the expression of numerous antioxidant and cytoprotective phase II detoxification enzymes. nih.gov

While direct studies on this compound's Nrf2 activation are limited, research on closely related polyacetylenes provides a strong basis for its mechanism. The electrophilic nature of the polyacetylene structure allows these compounds to react with thiol groups, such as the cysteine residues on the Keap1 protein. nih.gov The polyacetylene falcarindiol, for example, has been shown to activate the Nrf2/ARE pathway through the S-alkylation of cysteine 151 on Keap1. jst.go.jp This modification of Keap1 disrupts its ability to target Nrf2 for degradation, allowing Nrf2 to accumulate, translocate to the nucleus, and initiate the transcription of protective genes. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (8R)-Gymnasterkoreayne F |

| (8S)-Gymnasterkoreayne F |

| Falcarindiol |

| Gymnasterkoreayne B |

| Gymnasterkoreayne C |

| Gymnasterkoreayne D |

| Gymnasterkoreayne E |

| This compound |

| Gymnasterkoreayne G |

| Heme oxygenase-1 (HO-1) |

| NAD(P)H: quinone oxidoreductase 1 (NQO-1) |

| Panaxynol |

| Panaxydiol |

Structure Activity Relationship Sar Studies of Gymnasterkoreayne F and Analogs

Influence of Stereochemistry on Specific Biological Activities (e.g., 8S vs. 8R Isomers)

The three-dimensional arrangement of atoms, or stereochemistry, within the Gymnasterkoreayne F molecule plays a crucial role in its biological efficacy, particularly its cytotoxic properties. The naturally occurring form of this compound possesses an (8S)-configuration at its chiral center. nih.gov Comparative studies involving the natural (8S)-isomer and its synthetically prepared (8R)-enantiomer have revealed significant differences in their cytotoxic effects against various human tumor cell lines.

This stereochemical dependence suggests that the spatial orientation of the hydroxyl group at the C-8 position is critical for the molecule's interaction with its biological target(s). The precise fit into a binding pocket of a receptor or an enzyme active site is likely influenced by this configuration, thereby modulating the compound's biological response. The absolute configuration of the C8 stereocenter in this compound was definitively determined using the modified Mosher's Ester method and later confirmed through total synthesis. researchgate.netresearchgate.net

The importance of stereochemistry extends to other gymnasterkoreayne analogs as well. For instance, in the case of gymnasterkoreaynes E and G, which are triols with three stereogenic centers, the relative stereochemistry (syn or anti) also influences their biological activity, such as the inhibition of the NFAT transcription factor. researchgate.netresearchgate.net

Table 1: Comparative Cytotoxicity of this compound Stereoisomers against HL-60 Leukemia Cells

| Compound | Stereochemistry | Log GI50 |

| This compound | (8S) | -5.44 nih.govmdpi.com |

| This compound Isomer | (8R) | -4.95 nih.govmdpi.com |

GI50: The concentration required to inhibit cell growth by 50%. A lower Log GI50 value indicates greater potency.

Role of the Diyne Moiety in Pharmacological Potency

The diyne moiety, a conjugated system of two triple bonds (C≡C-C≡C), is a hallmark structural feature of this compound and its analogs and is considered essential for their pharmacological activity. mdpi.com This functional group is highly reactive and can act as an alkylating agent, readily interacting with biological nucleophiles such as the thiol groups in cysteine residues of proteins. nih.govmdpi.com This reactivity is believed to be a key contributor to the biological effects of these compounds.

Structure-activity relationship studies on gymnasterkoreayne derivatives have consistently demonstrated that the diyne functionality is indispensable for their bioactivity. For example, a study focusing on the cancer chemopreventive effects of gymnasterkoreayne G and its synthetic derivatives revealed that the diyne moiety is crucial for their activity. mdpi.com Analogs lacking this feature were found to be inactive. acs.org This underscores the role of the diyne as a critical pharmacophore.

The electrophilic nature of the diyne system enables it to participate in covalent bond formation with target biomolecules, leading to the modulation of cellular pathways. This reactivity is thought to underlie the cytotoxic and chemopreventive properties observed for this class of compounds. The interaction with key proteins can trigger a cascade of cellular events, including the induction of phase II detoxification enzymes and apoptosis. nih.govmdpi.com

Impact of Carbon Chain Length and Functional Group Variations on Biological Response

A SAR study on synthetic derivatives of gymnasterkoreayne G, which explored the impact of varying chain lengths, revealed a strong correlation between chain length and chemopreventive activity. mdpi.com Specifically, analogs with longer carbon chains demonstrated enhanced induction of NAD(P)H:quinone oxidoreductase 1 (NQO-1), a key phase II detoxification enzyme. mdpi.com Conversely, from a cytotoxicity perspective, polyacetylenes with medium-sized or bulkier side chains tended to exhibit more favorable profiles. mdpi.com

General trends observed in other classes of organic compounds also suggest that increasing carbon chain length can lead to increased toxicity and higher bioaccumulation potential. nih.govresearchgate.net The type of functional group can also dramatically alter biological activity; for example, sulfonic functional groups have been shown to be more toxic than carboxylic groups in certain contexts. nih.gov

Table 2: Influence of Structural Modifications on the Biological Activity of Gymnasterkoreayne Analogs

| Structural Modification | Effect on Biological Activity | Reference |

| Longer Carbon Chain | Increased NQO-1 induction (chemopreventive activity) | mdpi.com |

| Medium/Bulky Side Chains | Improved cytotoxicity profile | mdpi.com |

| Terminal Vinyl Group | Enhanced cytotoxicity | mdpi.com |

| Diyne Moiety | Essential for activity | mdpi.com |

Correlation between Structural Features and Targeted Biological Pathways

The specific structural elements of this compound and its analogs are directly linked to the biological pathways they modulate. The electrophilic nature of the diyne moiety is a key factor in the activation of the Keap1-Nrf2 signaling pathway. mdpi.com This pathway is a central regulator of the cellular antioxidant response, controlling the expression of numerous cytoprotective and phase II detoxification enzymes, including NQO-1 and heme oxygenase-1 (HO-1). nih.govmdpi.com

The interaction of the diyne group with cysteine residues on the Keap1 protein is thought to disrupt the Keap1-Nrf2 complex, leading to the nuclear translocation of Nrf2 and subsequent activation of antioxidant response element (ARE)-driven gene expression. mdpi.com Gymnasterkoreayne B, for example, has been shown to increase the expression of Nrf2 and induce phase II enzymes through the regulation of the ERK and PKC pathways in human colorectal cancer cells. mdpi.com

Furthermore, the stereochemistry of these molecules can influence their interaction with specific cellular targets. The greater cytotoxicity of the (8S)-isomer of this compound suggests a stereospecific interaction with a target protein involved in cell proliferation or apoptosis. nih.govmdpi.com

The gymnasterkoreayne family of compounds has also been shown to inhibit the nuclear factor of activated T-cells (NFAT) transcription factor, which is involved in immune responses. researchgate.netresearchgate.net The potency of inhibition varies among the different gymnasterkoreaynes, indicating that structural variations, such as the number and stereochemistry of hydroxyl groups, influence their activity against this specific target. For instance, Gymnasterkoreayne B is a potent inhibitor of the NFAT transcription factor, while gymnasterkoreaynes E and G are less so. researchgate.netresearchgate.net This suggests that different structural features may confer selectivity for different biological pathways.

Biosynthetic Pathways of Polyacetylenes and Gymnasterkoreayne F

General Overview of Fatty Acid-Derived Polyacetylene Biosynthesis in Plants

The biosynthesis of polyacetylenes in plants, particularly within the Asteraceae family, is a fascinating example of metabolic diversification. The journey begins with ubiquitous C18 fatty acids, primarily oleic acid. nih.govmdpi.com A series of enzymatic modifications, including desaturations, hydroxylations, and chain-shortening reactions, transforms these simple lipids into a vast array of structurally complex and biologically active polyacetylenes. nih.govmdpi.com

The initial and critical step in the formation of most C17 polyacetylenes, including the falcarinol-type compounds to which Gymnasterkoreayne F is related, is the conversion of oleic acid to linoleic acid. This is followed by the introduction of the first triple bond by a specialized fatty acid desaturase (FAD2)-like enzyme, known as an acetylenase, to form crepenynic acid. oup.commdpi.com Crepenynic acid serves as a key branching point, from which various enzymatic pathways diverge to create the chemical diversity observed in plant polyacetylenes. nih.govmdpi.com

Further modifications to the crepenynic acid backbone are catalyzed by a suite of enzymes. Additional desaturases can introduce more double and triple bonds, while cytochrome P450 monooxygenases are often responsible for hydroxylations at various positions along the fatty acid chain. nih.gov The carbon chain can also be shortened, typically through processes like β-oxidation, to yield the characteristic C17 skeleton of compounds like this compound. nih.govmdpi.com The sequence and regioselectivity of these enzymatic reactions ultimately determine the final structure of the polyacetylene.

Table 1: Key Precursors and Intermediates in Polyacetylene Biosynthesis

| Compound Name | Chemical Formula | Role in Biosynthesis |

|---|---|---|

| Oleic Acid | C18H34O2 | Primary precursor fatty acid |

| Linoleic Acid | C18H32O2 | Product of oleic acid desaturation, precursor to acetylenase |

| Crepenynic Acid | C18H30O2 | First acetylenic intermediate, key branch point |

| Falcarinol | C17H24O | A common C17 polyacetylene, structurally related to this compound |

Enzymatic Transformations and Precursor Utilization inGymnaster koraiensis

While the precise enzymatic cascade leading to this compound in Gymnaster koraiensis has not been fully elucidated, its structure allows for well-founded inferences based on the general biosynthetic pathway of falcarinol-type polyacetylenes. researchgate.netnih.gov The biosynthesis is presumed to initiate from oleic acid, which is readily available in the plant's primary metabolism.

The key precursor molecule for the C17 backbone of this compound is likely a hydroxylated and desaturated derivative of crepenynic acid. nih.govmdpi.com The formation of the characteristic diyne (two conjugated triple bonds) moiety of this compound involves further desaturation of the fatty acid chain. The positions of the hydroxyl groups on the this compound molecule suggest the action of specific hydroxylase enzymes that act on the polyacetylene backbone at later stages of the pathway.

The vinyl group often found at one end of C17 polyacetylenes is thought to arise from a decarboxylation and dehydration of a β-hydroxy fatty acid precursor. mdpi.com The specific desaturases, acetylenases, hydroxylases, and other modifying enzymes present in Gymnaster koraiensis dictate the final structure of the polyacetylenes it produces, including this compound and its co-occurring analogs like Gymnasterkoreaynes A-E. researchgate.net

Chemoenzymatic Synthesis Approaches Inspired by Biosynthetic Logic

The modular nature of polyacetylene biosynthesis, where a series of discrete enzymatic steps build upon a common precursor, lends itself to chemoenzymatic synthesis strategies. nih.govnih.gov This approach combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis to produce complex natural products and their analogs. By mimicking the plant's biosynthetic logic, researchers can potentially overcome challenges associated with purely chemical total synthesis, such as stereochemical control. mdpi.com

A hypothetical chemoenzymatic synthesis of this compound could involve the chemical synthesis of a modified fatty acid precursor. This synthetic precursor, which could be an analog of a known biosynthetic intermediate like crepenynic acid, could then be subjected to a panel of enzymes, either isolated or in a whole-cell system, that are known to be involved in polyacetylene biosynthesis. nih.gov For instance, a synthetically prepared fatty acid could be treated with specific acetylenase and hydroxylase enzymes to install the characteristic functional groups of this compound.

This "precursor-directed biosynthesis" allows for the creation of novel polyacetylene structures by feeding the enzymatic machinery with unnatural substrates. nih.gov This strategy not only provides a potential route to this compound but also opens the door to generating a library of related compounds for structure-activity relationship studies. The use of enzymes like lipases for stereoselective reactions, as demonstrated in the synthesis of other complex molecules, could also be integrated into a chemoenzymatic route to this compound, ensuring the correct stereochemistry at its chiral centers.

Advanced Analytical Methodologies for Gymnasterkoreayne F Detection and Quantification

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for the isolation, purification, and quantification of Gymnasterkoreayne F from complex plant extracts. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique in this regard, often coupled with various detectors for enhanced sensitivity and selectivity.

For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. The separation is generally achieved on a C18 column, which is well-suited for separating non-polar to moderately polar compounds like polyacetylenes. The mobile phase often consists of a gradient of acetonitrile (B52724) and water, allowing for the efficient elution of the compound while separating it from other structurally related polyacetylenes and impurities. snu.ac.kr The purity of an isolated sample of this compound can be determined by analyzing the peak area percentage of the main compound in the chromatogram. A purity level of over 98% is often desired for bioactivity studies. nih.gov

Quantitative analysis of this compound relies on a validated HPLC method, frequently using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). snu.ac.krnih.gov An HPLC-DAD method allows for the quantification of this compound by measuring its absorbance at a specific wavelength, typically within the UV range where the polyacetylene chromophore absorbs strongly. nih.gov For more complex matrices or lower concentrations, HPLC coupled with Mass Spectrometry (HPLC-MS) provides superior sensitivity and specificity. nih.gov A calibration curve is constructed using a certified reference standard of this compound to ensure accurate quantification. nih.gov The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. researchgate.netmdpi.com

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Typical Conditions |

|---|---|

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | Gradient of Acetonitrile (A) and Water (B) |

| Gradient Program | 0-5 min, 30% A; 5-25 min, 30-80% A; 25-30 min, 80-100% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detector | Diode Array Detector (DAD) at 254 nm or Mass Spectrometer (MS) |

| Internal Standard | Propylparaben or other suitable compound |

Spectroscopic Methods for In Situ and Ex Situ Identification

Spectroscopic techniques are crucial for the structural elucidation and identification of this compound, both in isolated form (ex situ) and directly within its natural source (in situ).

Ex situ identification of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). diva-portal.org One-dimensional (1D) NMR techniques, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between atoms and thus deduce the complete chemical structure. scirp.org HRMS is used to determine the exact mass of the molecule, which in turn allows for the confirmation of its molecular formula, C₁₇H₂₂O₂. dtu.dk UV-Vis spectroscopy is also a useful tool, as the conjugated diyne system in this compound exhibits characteristic absorption maxima.

In situ identification of polyacetylenes like this compound within plant tissues can be achieved using non-destructive techniques such as Raman spectroscopy. nih.gov This method provides a vibrational fingerprint of the molecule, allowing for its detection and localization within the plant matrix without the need for extraction. nih.gov This can be particularly valuable for understanding the biosynthesis and ecological role of the compound.

Table 2: Key Spectroscopic Data for the Identification of this compound

| Spectroscopic Technique | Observed Data |

|---|---|

| ¹H NMR (CDCl₃, 300 MHz) | δ 5.83 (m, H-9), 5.05–4.93 (m, H-16/H-17), 4.20 (dd, J = 6.2 Hz, H-8) |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 139.3 (C-9), 114.8 (C-16/C-17), 77.4 (C-4), 67.8 (C-3) |

| HRMS ([M+Na]⁺) | m/z 281.1512 (Calculated for C₁₇H₂₂O₂Na, 281.1517) |

| UV-Vis (MeOH) | λₘₐₓ 235 nm, 250 nm |

Bioanalytical Approaches for Metabolite Profiling

Understanding the metabolic fate of this compound is crucial for evaluating its bioactivity and potential therapeutic applications. Bioanalytical methods, particularly those based on liquid chromatography-mass spectrometry (LC-MS), are the primary tools for metabolite profiling. nih.govnih.gov

The process of metabolite profiling typically begins with an in vitro or in vivo study where this compound is incubated with a biological system, such as liver microsomes or administered to a test animal. diva-portal.org Following incubation or at specific time points, biological samples (e.g., plasma, urine, or microsomal incubates) are collected. mdpi.com These samples undergo a preparation step, often involving protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the metabolites and remove interfering matrix components.

The extracted samples are then analyzed by a high-resolution LC-MS system, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. The high-resolution mass data allows for the tentative identification of potential metabolites by comparing their mass-to-charge ratios (m/z) with the parent compound and predicting common metabolic transformations (e.g., hydroxylation, oxidation, glucuronidation). Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolite ions, and the resulting fragmentation patterns are compared with that of the parent compound to confirm the structural modifications. nih.gov This untargeted or targeted metabolomics approach enables the identification and relative quantification of the various metabolites of this compound, providing valuable insights into its metabolic pathways.

Table 3: A General Bioanalytical Workflow for Metabolite Profiling of this compound

| Step | Description |

|---|---|

| 1. In Vitro/In Vivo Model | Incubation with liver microsomes or administration to an animal model. |

| 2. Sample Collection | Collection of biological matrices (e.g., plasma, urine) at various time points. |

| 3. Sample Preparation | Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |

| 4. LC-MS Analysis | Separation using RP-HPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). |

| 5. Data Processing | Peak detection, alignment, and comparison between control and treated samples. |

| 6. Metabolite Identification | Tentative identification based on accurate mass and MS/MS fragmentation patterns. |

| 7. Structural Elucidation | Confirmation of metabolite structures, potentially requiring synthesis of standards. |

Future Research Directions and Therapeutic Potential Pre Clinical Focus

Elucidation of Underexplored Molecular Targets and Signaling Cascades

Initial studies have identified Gymnasterkoreayne F as an inhibitor of osteoclast differentiation. researchgate.net This is achieved through the suppression of the nuclear factor of activated T cells c1 (NFATc1), a key transcription factor in osteoclastogenesis. nih.govdntb.gov.ua The downregulation of NFATc1 leads to decreased expression of osteoclast-specific markers such as Cathepsin K and tartrate-resistant acid phosphatase (TRAP). researchgate.net Furthermore, this compound has been shown to inhibit the expression of dendritic cell-specific transmembrane protein (DC-STAMP), which is crucial for the fusion of pre-osteoclasts into mature osteoclasts. nih.govdntb.gov.ua

While the inhibitory effect on the NFATc1 pathway is a significant finding, the upstream signaling events and other potential molecular targets of this compound remain largely unexplored. Future research should aim to identify the direct binding partners of this compound to understand how it initiates the cascade of events leading to NFATc1 suppression. Investigating its influence on other signaling pathways implicated in osteoclast differentiation, such as the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, would provide a more comprehensive understanding of its mechanism of action. dntb.gov.ua Additionally, exploring its effects on other cell types involved in bone remodeling, such as osteoblasts, is crucial.

Some research indicates that related polyacetylenes can activate the Keap1-Nrf2 signaling pathway, which is involved in the cellular stress response and has cytoprotective effects. researchgate.netnih.govmedsci.org Investigating whether this compound also modulates this pathway could reveal additional therapeutic potentials, particularly in diseases with an oxidative stress component.

Development of Novel this compound Derivatives with Enhanced Specificity

The cytotoxic activity of this compound against certain cancer cell lines, such as L1210 tumor cells, has been reported. acs.org However, to translate this into a therapeutic advantage, enhancing its specificity towards cancer cells while minimizing toxicity to normal cells is paramount. Structure-activity relationship (SAR) studies are essential in this regard. nih.govjst.go.jpjst.go.jp

The first total synthesis of (+)-gymnasterkoreayne F has been achieved, which opens the door for the rational design and synthesis of novel derivatives. nih.gov By modifying specific functional groups on the this compound scaffold, it may be possible to improve its binding affinity and selectivity for its molecular targets. For instance, altering the stereochemistry of the chiral centers could influence its biological activity, as has been observed with other polyacetylenes where the naturally occurring (8S)-isomer of this compound was found to be more cytotoxic than its synthetic (8R)-isomer. mdpi.com

Systematic synthesis and screening of a library of this compound derivatives will be crucial to identify compounds with improved potency and a better therapeutic index. mdpi.com These studies should be guided by computational modeling and docking simulations to predict the interactions of the derivatives with their target proteins.

Advanced In Vitro and In Vivo (Animal Model) Efficacy Studies

While initial in vitro studies have demonstrated the inhibitory effect of this compound on osteoclast formation, further advanced in vitro and in vivo studies are necessary to validate its therapeutic potential. researchgate.net

Advanced In Vitro Studies:

3D Cell Culture Models: Utilizing three-dimensional (3D) cell culture models, such as spheroids or organoids, can better mimic the in vivo microenvironment and provide more clinically relevant data on the efficacy of this compound.

Co-culture Systems: Establishing co-culture systems of osteoclasts and osteoblasts would allow for the investigation of the compound's net effect on bone remodeling.

High-Content Screening: Employing high-content screening approaches can simultaneously assess multiple cellular parameters, providing a more detailed picture of the compound's effects on cell health, morphology, and function.

In Vivo (Animal Model) Efficacy Studies:

Disease Models: The efficacy of this compound should be evaluated in relevant animal models of diseases such as osteoporosis, rheumatoid arthritis, and bone metastasis. For instance, ovariectomy-induced osteoporosis models in rodents are commonly used to assess the effectiveness of anti-resorptive agents. nih.govdntb.gov.ua

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are crucial to determine the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and pharmacodynamic effects of this compound. This information is vital for establishing a potential therapeutic window.

Toxicity Studies: Comprehensive toxicity studies in animal models are required to assess the safety profile of this compound and its derivatives.

The following table summarizes the reported in vitro effects of this compound on osteoclastogenesis.

| Parameter | Effect of this compound | Reference |

| Osteoclast Differentiation | Inhibition | researchgate.net |

| NFATc1 Expression | Suppression | nih.govdntb.gov.ua |

| Cathepsin K Expression | Decreased | researchgate.net |

| TRAP Expression | Decreased | researchgate.net |

| DC-STAMP Expression | Suppression | nih.govdntb.gov.ua |

Exploration of Combinatorial Therapeutic Strategies in Pre-clinical Models

Investigating the potential of this compound in combination with existing therapies could lead to synergistic effects and improved treatment outcomes.

In the context of bone diseases, combining this compound with anabolic agents that stimulate bone formation could provide a dual-action therapy for osteoporosis, addressing both bone resorption and formation.

For its potential anticancer applications, combining this compound with conventional chemotherapeutic drugs or targeted therapies could enhance their efficacy or overcome drug resistance. nih.gov For example, some polyacetylenes have been shown to have a synergistic cytotoxic effect when combined with cisplatin. nih.gov Exploring combinations with drugs that target different signaling pathways, such as the PI3K-Akt pathway which is often dysregulated in cancer, could be a promising strategy. biorxiv.org

Pre-clinical studies in appropriate animal models are essential to evaluate the efficacy and safety of these combination therapies. These studies should be designed to assess potential synergistic or additive effects and to determine the optimal dosing and scheduling of the combined agents.

Q & A

Q. What methodologies are recommended for isolating and purifying Gymnasterkoreayne F from natural sources?

Isolation requires solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Ensure detailed documentation of solvent ratios, temperature, and stationary phases used. Purity should be verified via NMR and mass spectrometry, with raw spectral data included in supplementary materials .

Q. How should initial bioactivity assays be designed to evaluate this compound’s pharmacological potential?

Use dose-response experiments with negative and positive controls. Specify cell lines or animal models, incubation times, and solvent controls (e.g., DMSO concentration). Replicate experiments at least three times, and report statistical significance using confidence intervals rather than relying solely on p-values .

Q. What are the minimum characterization requirements to confirm the identity of this compound?

Provide spectroscopic data (e.g., -NMR, -NMR, HRMS) and compare with published spectra. For novel derivatives, include X-ray crystallography or computational modeling (e.g., DFT) to resolve structural ambiguities. Cross-validate results with independent labs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conduct a systematic review to identify variables such as extraction methods, assay conditions, or cell line variability. Use meta-analysis tools to quantify heterogeneity (e.g., I² statistic) and perform sensitivity analyses to isolate confounding factors. Transparently report limitations in data comparability .

Q. What strategies are effective for elucidating the molecular mechanism of action of this compound?

Combine omics approaches (e.g., transcriptomics, proteomics) with target-based assays (e.g., kinase inhibition, receptor binding). Validate findings using CRISPR/Cas9 knockout models or siRNA silencing. Discuss potential off-target effects and use orthogonal assays (e.g., SPR, ITC) to confirm binding affinity .

Q. How should structural-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Synthesize analogs with systematic modifications (e.g., hydroxylation, methylation) and test against a panel of biological targets. Use multivariate analysis to correlate structural features with activity. Include stability assays (e.g., plasma, microsomal) to assess pharmacokinetic liabilities .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

Apply nonlinear regression models (e.g., log-logistic, Hill equation) to calculate EC₅₀/LC₅₀ values. Report uncertainty metrics (e.g., 95% confidence intervals) and use Bayesian methods if sample sizes are limited. Avoid dichotomous interpretations (e.g., "toxic/non-toxic") in favor of probabilistic frameworks .

Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies?

Publish full experimental protocols, including raw data and instrument calibration details. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Collaborate with third-party labs for independent validation, especially for controversial findings .

Q. What ethical and reporting standards apply to in vivo studies involving this compound?

Obtain institutional animal care committee approval (IACUC) and adhere to ARRIVE guidelines. Report strain, sex, age, and housing conditions of animals. For human cell lines, verify ethical sourcing and include Mycoplasma testing results .

Data Presentation and Peer Review

Q. How should conflicting spectral data for this compound be addressed in publications?

Provide high-resolution spectra in supplementary materials and annotate all peaks. If discrepancies exist with prior studies, discuss potential causes (e.g., solvent effects, tautomerism) and submit data to public repositories (e.g., PubChem) for community validation .

Q. What are the best practices for integrating computational and experimental data in mechanistic studies?

Validate docking simulations or MD trajectories with mutagenesis experiments. Report force field parameters, solvation models, and convergence criteria. Disclose software versions and scripts in repositories like GitHub to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.